molecular formula C19H19N3O4S B4017261 N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide

N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide

Cat. No.: B4017261
M. Wt: 385.4 g/mol
InChI Key: XUNLIRPMLDFKJY-UHFFFAOYSA-N
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Description

N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide is a complex organic compound that features a quinoline core substituted with hydroxy and nitro groups, a thiophene ring, and a pentanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide can undergo several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with biological processes.

    Pathways Involved: It may inhibit enzymes or disrupt cellular functions by generating reactive oxygen species through redox cycling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the quinoline and thiophene rings, along with the nitro and hydroxy substituents, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-2-3-8-16(23)21-17(15-7-5-10-27-15)13-11-14(22(25)26)12-6-4-9-20-18(12)19(13)24/h4-7,9-11,17,24H,2-3,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNLIRPMLDFKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C1=CC=CS1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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